4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one
Overview
Description
The compound is a derivative of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Coumarin derivatives can undergo a variety of reactions, including those involving their hydroxy, methyl, phenyl, thiazolyl, and trifluoromethyl groups .Scientific Research Applications
Neuroprotective Agent
This compound has shown promise as a neuroprotective agent . It could potentially be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective properties are attributed to its ability to reduce neuronal death and restore neuronal function .
Anti-neuroinflammatory Agent
The anti-neuroinflammatory properties of this compound make it a candidate for addressing neuroinflammation, which is a characteristic of various neurological disorders. It can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells .
Antimicrobial Activity
Compounds with a similar structure have been reported to exhibit antimicrobial activity. This suggests that our compound could be developed to treat infections by inhibiting the growth of bacteria, fungi, and other pathogens .
Anticancer Activity
The structural features of this compound, particularly the presence of the trifluoromethyl group, are often associated with anticancer activity. It could be explored for its potential to act against various cancer cell lines by interfering with cell proliferation and inducing apoptosis .
mTOR Kinase Inhibition
As an mTOR kinase inhibitor, this compound could be used in the development of treatments for diseases where the mTOR pathway is dysregulated, such as certain types of cancer and metabolic disorders .
CGRP Receptor Antagonism
The compound could serve as a calcitonin gene-related peptide (CGRP) receptor antagonist. This application is particularly relevant in the treatment of conditions like migraine, where CGRP plays a role in pain transmission .
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound interacts with its targets through a process of molecular docking . It forms favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This results in promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also shows promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-C-methyl-N-[[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino]carbonimidoyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c1-9-6-14(25)15(16(26)27-9)10(2)23-24-17-22-13(8-28-17)11-4-3-5-12(7-11)18(19,20)21/h3-8,25H,1-2H3,(H,22,24)/b23-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMUKGWTHALUCH-AUEPDCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.